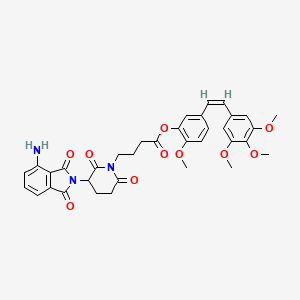
PROTAC tubulin-Degrader-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC tubulin-Degrader-1, also known as compound W13, is a proteolysis-targeting chimera (PROTAC) designed to target and degrade tubulin. Tubulin is a protein that forms microtubules, which are essential components of the cell cytoskeleton. This compound has shown significant antitumor activity, particularly against human lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for PROTAC tubulin-Degrader-1 are not explicitly documented. the general approach for producing PROTACs involves large-scale organic synthesis techniques, purification processes such as high-performance liquid chromatography (HPLC), and stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
PROTAC tubulin-Degrader-1 primarily undergoes binding and degradation reactions rather than traditional chemical reactions like oxidation or reduction. The compound facilitates the ubiquitination of tubulin, leading to its degradation by the proteasome .
Common Reagents and Conditions
The common reagents involved in the degradation process include the PROTAC compound itself, the target protein (tubulin), and the E3 ubiquitin ligase. The conditions typically involve physiological pH and temperature, as these reactions occur within living cells .
Major Products Formed
The major product formed from the reaction involving this compound is ubiquitinated tubulin, which is subsequently degraded by the proteasome into smaller peptides .
Scientific Research Applications
PROTAC tubulin-Degrader-1 has several scientific research applications:
Mechanism of Action
PROTAC tubulin-Degrader-1 exerts its effects by recruiting an E3 ubiquitin ligase to tubulin, leading to the ubiquitination and subsequent degradation of tubulin by the proteasome. This process disrupts the microtubule network within cells, inhibiting cell division and inducing cell death . The molecular targets involved include tubulin and the E3 ubiquitin ligase, while the pathways affected include the ubiquitin-proteasome system .
Comparison with Similar Compounds
Similar Compounds
PROTAC tubulin-IN-1: Another tubulin-targeting PROTAC with similar antitumor activity.
Uniqueness
PROTAC tubulin-Degrader-1 is unique in its specific targeting of tubulin for degradation, which distinguishes it from other tubulin inhibitors that merely block tubulin function without degrading the protein. This degradation mechanism offers a more effective approach to disrupting tubulin function and inhibiting cancer cell proliferation .
Properties
Molecular Formula |
C35H35N3O10 |
|---|---|
Molecular Weight |
657.7 g/mol |
IUPAC Name |
[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 4-[3-(4-amino-1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]butanoate |
InChI |
InChI=1S/C35H35N3O10/c1-44-25-14-12-20(10-11-21-18-27(45-2)32(47-4)28(19-21)46-3)17-26(25)48-30(40)9-6-16-37-29(39)15-13-24(34(37)42)38-33(41)22-7-5-8-23(36)31(22)35(38)43/h5,7-8,10-12,14,17-19,24H,6,9,13,15-16,36H2,1-4H3/b11-10- |
InChI Key |
GIQODPMFMFJXTJ-KHPPLWFESA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OC(=O)CCCN3C(=O)CCC(C3=O)N4C(=O)C5=C(C4=O)C(=CC=C5)N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OC(=O)CCCN3C(=O)CCC(C3=O)N4C(=O)C5=C(C4=O)C(=CC=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















